molecular formula C15H14ClN3OS B11385391 5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11385391
M. Wt: 319.8 g/mol
InChI Key: UCOGMHDMYJVMSJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by:

  • A 5-chloro substituent on the pyrimidine ring.
  • A prop-2-en-1-ylsulfanyl (allylsulfanyl) group at position 2 of the pyrimidine.
  • A 3-methylphenyl (meta-methyl-substituted phenyl) group attached via the carboxamide nitrogen.

However, the provided evidence lacks explicit pharmacological data, necessitating a structural and functional comparison with analogues.

Properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H14ClN3OS/c1-3-7-21-15-17-9-12(16)13(19-15)14(20)18-11-6-4-5-10(2)8-11/h3-6,8-9H,1,7H2,2H3,(H,18,20)

InChI Key

UCOGMHDMYJVMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Biological Activity

5-Chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutics.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12ClN3OSC_{13}H_{12}ClN_3OS and a molecular weight of approximately 283.77 g/mol. The structure features a pyrimidine core substituted with a chloro group, a methylphenyl moiety, and an allylthio group, which are pivotal for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer therapy and antimicrobial activity. The following sections detail these mechanisms:

1. Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells, leading to reduced cell division.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in various cancer cell lines, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

2. Antimicrobial Properties
The allylthio group is known to enhance the antimicrobial efficacy of compounds. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Studies

A series of studies have evaluated the anticancer potential of 5-chloro-N-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HepG2 (liver carcinoma), with IC50 values ranging from 10 to 20 µM.
  • Mechanistic Insights : Molecular docking studies indicated strong binding affinity to key targets such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair.
Cell LineIC50 (µM)Mechanism of Action
A43115Apoptosis induction
HepG212Cell cycle arrest
MCF718Inhibition of DNA synthesis

Antimicrobial Activity

In antimicrobial assays, the compound exhibited notable activity against:

  • Staphylococcus aureus : Effective at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed moderate inhibition at higher concentrations (100 µg/mL).

Case Studies

Recent clinical studies have explored the therapeutic potential of similar compounds:

  • Combination Therapy : A case study involving the use of this compound in combination with standard chemotherapy agents demonstrated enhanced efficacy in tumor reduction compared to monotherapy.
  • Resistance Studies : Investigations into resistance mechanisms revealed that co-administration with other agents could mitigate resistance development in certain cancer types.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Sulfur-Containing Groups at Position 2
  • Allylsulfanyl (prop-2-en-1-ylsulfanyl) : Present in the target compound and BH52679 (). The unsaturated allyl group may enhance reactivity or metabolic susceptibility compared to saturated chains.
  • Methylsulfanyl : Found in 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide (). The shorter chain reduces steric bulk but limits π-orbital interactions.
  • Ethylsulfonyl : In 5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide (), the sulfonyl group is strongly electron-withdrawing, altering pyrimidine ring electronics.
Halogen Substituents at Position 5

All analogues retain the 5-chloro substituent, a common feature likely critical for electronic or steric interactions with biological targets.

Variations in the Carboxamide Substituent

The carboxamide nitrogen’s substitution significantly impacts molecular geometry and binding:

Compound Name (Example) N-Substituent Structure Key Features Evidence ID
Target compound 3-Methylphenyl Meta-methyl enhances steric bulk and lipophilicity. N/A
BH52679 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl Sulfamoyl linker introduces a second pyrimidine ring, enabling extended hydrogen bonding.
compound 2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl Benzofuran core adds rigidity; 4-methoxy enhances electron-donating effects.
compound 4-Methoxybenzyl Para-methoxy group increases electron density on the aromatic ring.
compound [4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl Piperazine moiety improves solubility and introduces basicity.
compound 4-Chlorobenzyl and furan-2-ylmethyl Dichlorination and heterocyclic furan may enhance target selectivity.

Structural and Functional Implications

  • Electron Effects : The allylsulfanyl group in the target compound offers moderate electron donation compared to sulfonyl (strong electron withdrawal) or methylsulfanyl (neutral).
  • Lipophilicity : The 3-methylphenyl group balances hydrophobicity, while piperazine () or methoxy () substituents may improve water solubility.

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